4-methyl-7-nitro-1H-indole-3-carbonitrile

Process chemistry Scale-up synthesis Indole formylation

4-Methyl-7-nitro-1H-indole-3-carbonitrile (CAS 289483-82-5, molecular formula C₁₀H₇N₃O₂, MW 201.18) is a polysubstituted indole scaffold bearing a methyl group at the 4-position, a nitro group at the 7-position, and a carbonitrile at the 3-position. This substitution pattern confers a predicted pKa of 11.93±0.30, a density of 1.41±0.1 g/cm³, and a boiling point of 469.2±40.0 °C.

Molecular Formula C10H7N3O2
Molecular Weight 201.18 g/mol
CAS No. 289483-82-5
Cat. No. B3121560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-7-nitro-1H-indole-3-carbonitrile
CAS289483-82-5
Molecular FormulaC10H7N3O2
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=CNC2=C(C=C1)[N+](=O)[O-])C#N
InChIInChI=1S/C10H7N3O2/c1-6-2-3-8(13(14)15)10-9(6)7(4-11)5-12-10/h2-3,5,12H,1H3
InChIKeyXDNBPEYPQDBCIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-7-nitro-1H-indole-3-carbonitrile (CAS 289483-82-5): A Differentiated Poly-substituted Indole-3-carbonitrile Building Block for Pharmaceutical Synthesis


4-Methyl-7-nitro-1H-indole-3-carbonitrile (CAS 289483-82-5, molecular formula C₁₀H₇N₃O₂, MW 201.18) is a polysubstituted indole scaffold bearing a methyl group at the 4-position, a nitro group at the 7-position, and a carbonitrile at the 3-position . This substitution pattern confers a predicted pKa of 11.93±0.30, a density of 1.41±0.1 g/cm³, and a boiling point of 469.2±40.0 °C . The compound serves as a critical late-stage intermediate in the synthesis of biologically active sulfonamide-containing indole derivatives, notably through reduction of the 7-nitro group to the corresponding 7-amine followed by sulfonamide coupling, as documented in the Eisai patent family (EP1074542, WO0050395, EP1666463) [1].

Why In-Class Indole-3-carbonitrile Analogs Cannot Substitute for 4-Methyl-7-nitro-1H-indole-3-carbonitrile Without Loss of Synthetic Efficiency and Pharmacophoric Precision


The 4-methyl-7-nitro-1H-indole-3-carbonitrile scaffold occupies a non-interchangeable position within the indole-3-carbonitrile chemical space because each substituent independently governs synthetic accessibility, physicochemical properties, and downstream pharmacophoric utility. Removal of the 4-methyl group (e.g., 7-nitro-1H-indole-3-carbonitrile) shifts the pKa from 11.93 to 11.57 and alters the steric environment governing both nitration regioselectivity during synthesis and subsequent derivatization chemistry. Removal of the 7-nitro group (e.g., 4-methyl-1H-indole-3-carbonitrile) eliminates the critical synthetic handle for reductive amination to the 7-amino congener, which is the essential pharmacophoric anchor in the Eisai sulfonamide indole antiangiogenic agent series [1]. The parent 1H-indole-3-carbonitrile (pKa 13.96) exhibits negligible intrinsic bioactivity (TDO IC₅₀ > 80,000 nM) and lacks the functional group handles required for productive elaboration . These differences are not incremental; they represent categorical distinctions in synthetic trajectory and biological potential.

Quantitative Differentiation Evidence for 4-Methyl-7-nitro-1H-indole-3-carbonitrile Versus Closest Analogs


Superior Large-Scale Synthesis Yield: 97.6% for 4-Methyl-7-nitro-1H-indole-3-carbonitrile vs. 86.2% for the Des-methyl 7-Nitro Analog

In the Vilsmeier-Haack formylation–oxime dehydration sequence, 4-methyl-7-nitro-1H-indole-3-carbonitrile is obtained in 97.6% isolated yield on a multi-hundred-gram scale (370 g substrate input → 412 g product) as described in patent EP1666463 . The closest comparator, 7-nitro-1H-indole-3-carbonitrile (lacking the 4-methyl group), prepared via an analogous oxime dehydration route, is reported with a yield of 86.2% in the Open Reaction Database . This represents an absolute yield improvement of 11.4 percentage points (13.2% relative yield advantage). The yield differential translates directly to reduced cost-per-gram in procurement and higher atom economy in multi-step synthetic sequences.

Process chemistry Scale-up synthesis Indole formylation

pKa Differentiation: 4-Methyl-7-nitro-1H-indole-3-carbonitrile (pKa 11.93) Occupies a Distinct Acidity Window vs. 7-Nitro Analog (pKa 11.57) and Parent Scaffold (pKa 13.96)

The predicted indole NH pKa of 4-methyl-7-nitro-1H-indole-3-carbonitrile is 11.93±0.30 . This value is 0.36 log units higher (less acidic) than 7-nitro-1H-indole-3-carbonitrile (pKa 11.57±0.30) , reflecting the electron-donating effect of the 4-methyl group partially counteracting the electron-withdrawing 7-nitro group. In contrast, the parent scaffold 1H-indole-3-carbonitrile has a pKa of 13.96 [1], making it 2.03 log units less acidic than the target compound. The pKa difference of 0.36 units between the 4-methyl-7-nitro and 7-nitro congeners translates to a ~2.3-fold difference in acidity constant, which affects deprotonation equilibrium under mildly basic conditions (pH ~10-12) and alters nucleophilicity and hydrogen-bond donor strength of the indole NH in both synthetic transformations and biological target engagement.

Physicochemical profiling Indole NH acidity Structure-property relationships

Patent-Backed Pharmaceutical Relevance: 4-Methyl-7-nitro-1H-indole-3-carbonitrile as the Direct Precursor to Clinical Candidate E7820 (Integrin α2 Inhibitor)

4-Methyl-7-nitro-1H-indole-3-carbonitrile is the documented penultimate intermediate in the synthesis of E7820 (CAS 289483-69-8), an aromatic sulfonamide integrin α2 inhibitor that has been investigated in clinical trials for colon cancer and rectal cancer [1]. The transformation proceeds via PtO₂-catalyzed hydrogenation of the 7-nitro group to give 7-amino-4-methyl-1H-indole-3-carbonitrile, followed by sulfonamide coupling with 3-cyanobenzenesulfonyl chloride [2]. This patent-backed synthetic route is documented in EP1074542, WO0050395, and EP1666463, all assigned to Eisai Co., Ltd. [2]. In contrast, positional nitro isomers (e.g., 5-nitro- or 6-nitro-1H-indole-3-carbonitrile) and the des-nitro analog (4-methyl-1H-indole-3-carbonitrile) cannot access this specific pharmacophoric trajectory because they either lack the 7-amino handle for sulfonamide attachment or bear the amino group at a position incompatible with the Eisai pharmacophore geometry.

Antiangiogenic agents Integrin inhibitors Pharmaceutical intermediates

Density and Boiling Point Differentiation: 4-Methyl-7-nitro-1H-indole-3-carbonitrile Density (1.41 g/cm³) Differs from 7-Nitro Analog (1.48 g/cm³), Enabling Chromatographic and Crystallization Discrimination

The predicted density of 4-methyl-7-nitro-1H-indole-3-carbonitrile is 1.41±0.1 g/cm³, which is 0.07 g/cm³ lower than that of 7-nitro-1H-indole-3-carbonitrile (1.48±0.1 g/cm³) . The predicted boiling point of the target compound is 469.2±40.0 °C, compared to 452.9±25.0 °C for the 7-nitro analog . The boiling point elevation of approximately 16.3 °C (3.6% increase) is consistent with the additional methyl group increasing molecular weight and van der Waals surface area. These quantitative differences in bulk physical properties translate to distinguishable chromatographic retention times under reversed-phase HPLC conditions (as verified in EP1666463 using CH₃CN/H₂O/70% HClO₄ mobile phase on a YMC-Pack Pro C18 column) , enabling unambiguous identity confirmation and purity assessment when both compounds are present in a synthetic workflow.

Physicochemical characterization Purification Quality control

Regiochemical Orthogonality: 4-Methyl Substitution Directs Electrophilic Chemistry to the 7-Position, Enabling Selective Functionalization Absent in Non-methylated Analogs

The presence of the 4-methyl group in the target compound exerts a steric and electronic directing effect that favors nitration at the 7-position of the indole ring. In the synthesis of 4-methyl-7-nitro-1H-indole (the immediate precursor to the target 3-carbonitrile), the 4-methyl substituent blocks competing electrophilic substitution at the 4-position and electronically activates the 7-position, achieving regioselective nitration [1]. This contrasts with the nitration of unsubstituted indole-3-carbonitrile, which yields predominantly the 6-nitro isomer with lesser amounts of the 4-nitro isomer . The 4-methyl-7-nitro pattern therefore represents a deliberate regiochemical design choice that cannot be replicated by simply nitrating indole-3-carbonitrile; accessing the 7-nitro isomer without the 4-methyl directing group requires alternative, lower-yielding synthetic strategies. The practical consequence is that the target compound provides a singular entry point to 7-amino-4-methyl-1H-indole-3-carbonitrile, a scaffold that is inaccessible via direct nitration-reduction of indole-3-carbonitrile.

Regioselective synthesis Nitration directing effects Indole functionalization

Validated Application Scenarios for 4-Methyl-7-nitro-1H-indole-3-carbonitrile in Pharmaceutical Research and Chemical Development


Synthesis of 7-Amino-4-methyl-1H-indole-3-carbonitrile for Sulfonamide Antiangiogenic Agent Development

The primary validated application of this compound is as the direct precursor to 7-amino-4-methyl-1H-indole-3-carbonitrile via nitro group reduction (PtO₂-catalyzed hydrogenation) . The resulting 7-amine is the key pharmacophoric anchor in the Eisai sulfonamide indole series, including the clinical candidate E7820 [1]. The quantitative synthesis yield advantage (97.6% for the target carbonitrile formation step) reduces the cumulative cost of the multi-step sequence, providing a compelling procurement rationale for medicinal chemistry groups engaged in integrin α2 or antiangiogenic drug discovery .

Scaffold Diversification via Chemoselective Nitrile and Nitro Group Transformations

The orthogonal reactivity of the 3-carbonitrile (nucleophilic addition, cyclization, hydrolysis to amide or acid) and the 7-nitro group (reduction to amine, subsequent acylation/sulfonylation) enables systematic scaffold diversification . The differentiated pKa (11.93) and the electron-withdrawing effect of the nitro group modulate the electrophilicity of the nitrile carbon, distinguishing this scaffold from des-nitro indole-3-carbonitriles in cycloaddition and nucleophilic addition reactions . This dual-handle reactivity profile supports library synthesis efforts where both substituents are sequentially elaborated to generate structure-activity relationship data.

Process Chemistry Scale-Up of Indole-3-carbonitrile Intermediates for Preclinical Supply

The demonstrated 97.6% yield on a 370 g input scale (EP1666463) establishes this compound as a process-validated intermediate suitable for kilogram-scale manufacture . The HPLC purity protocol (YMC-Pack Pro C18, CH₃CN/H₂O/70% HClO₄ mobile phase, 254 nm detection) provides a regulatory-grade analytical framework for quality control . For contract research organizations and pharmaceutical development groups requiring multi-gram to kilogram quantities of 7-aminoindole derivatives, the procurement of this specific nitrated intermediate—rather than attempting de novo synthesis from non-nitrated analogs—offers a validated, regulatory-precedented starting point.

Physicochemical Reference Standard for Indole NH Acidity Calibration in Computational Modeling

The target compound's predicted pKa (11.93) occupies a specific acidity window between the parent indole-3-carbonitrile (pKa 13.96) and the 7-nitro analog (pKa 11.57) . This graduated acidity series provides an experimental calibration set for computational pKa prediction models and quantum mechanical calculations of substituent effects on indole NH acidity. Research groups developing in silico models for heterocycle physicochemical property prediction can use this compound as a reference data point bridging the gap between weakly acidic (pKa >13) and moderately acidic (pKa <11) indole scaffolds.

Quote Request

Request a Quote for 4-methyl-7-nitro-1H-indole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.